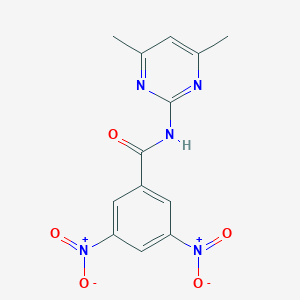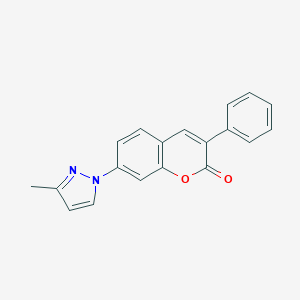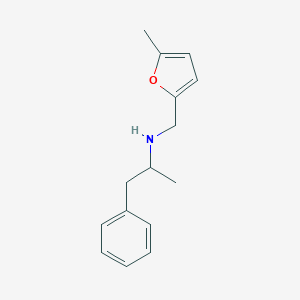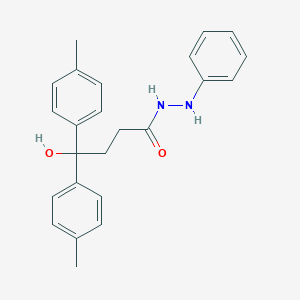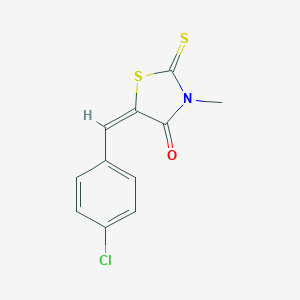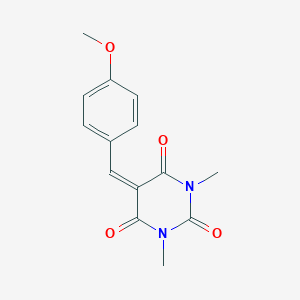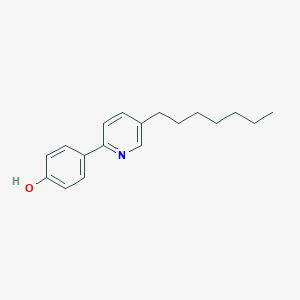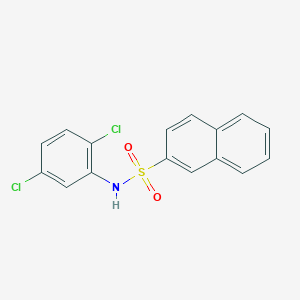
N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide, commonly known as DNNS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential use as an inhibitor of carbonic anhydrase (CA) enzymes. DNNS is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Wirkmechanismus
DNNS inhibits N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which disrupts the acid-base balance in the body. This disruption leads to a decrease in the secretion of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma.
Biochemische Und Physiologische Effekte
DNNS has been shown to have a significant impact on the acid-base balance in the body. Inhibition of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes by DNNS leads to a decrease in the secretion of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. Additionally, DNNS has been found to have anti-convulsant effects, which can be useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DNNS in lab experiments is its potency as a N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide inhibitor. DNNS has been found to be a potent inhibitor of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes, which makes it an ideal candidate for preclinical studies. However, one of the limitations of using DNNS in lab experiments is its low solubility in water. This can make it difficult to administer DNNS in vivo, and alternative methods such as the use of DMSO or DMF may need to be explored.
Zukünftige Richtungen
There are several future directions for the study of DNNS. One potential area of research is the development of DNNS derivatives with improved solubility in water. This could lead to a more effective in vivo administration of DNNS. Additionally, further studies are needed to investigate the potential use of DNNS in the treatment of other diseases such as cancer and osteoporosis. Finally, the development of DNNS-based biosensors for the detection of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide activity could have significant implications in the field of diagnostics.
Synthesemethoden
The synthesis of DNNS involves the reaction of 2,5-dichloronitrobenzene with naphthalene-2-sulfonic acid in the presence of a reducing agent such as iron powder. The resulting product is then treated with a base such as sodium hydroxide to yield DNNS. The overall yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
DNNS has been extensively studied for its potential use as a N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide inhibitor. N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes play a crucial role in various physiological processes such as acid-base balance, fluid secretion, and bone resorption. Inhibition of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes has been shown to have therapeutic benefits in the treatment of glaucoma, epilepsy, and cancer. DNNS has been found to be a potent inhibitor of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes and has shown promising results in preclinical studies.
Eigenschaften
CAS-Nummer |
5335-47-7 |
|---|---|
Produktname |
N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide |
Molekularformel |
C16H11Cl2NO2S |
Molekulargewicht |
352.2 g/mol |
IUPAC-Name |
N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H11Cl2NO2S/c17-13-6-8-15(18)16(10-13)19-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,19H |
InChI-Schlüssel |
DALXNZKEZFKQGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



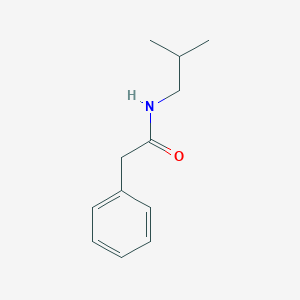
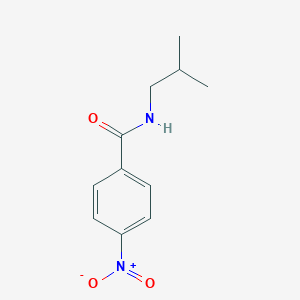
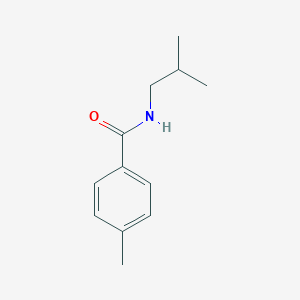
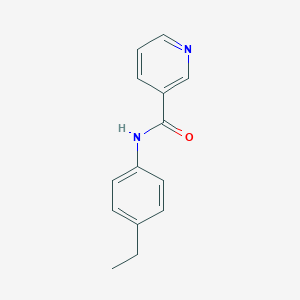
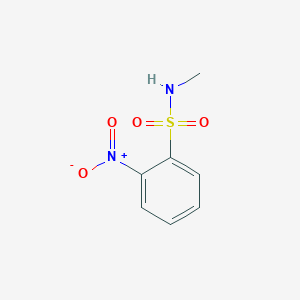
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
